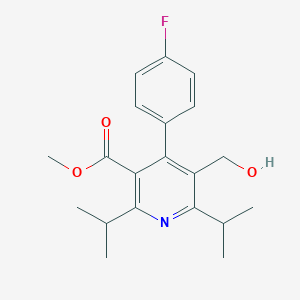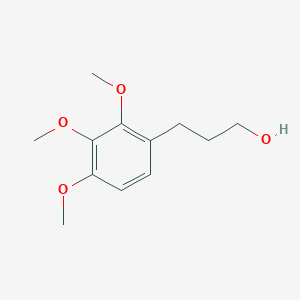
3-(2,3,4-Trimethoxyphenyl)propan-1-ol
Vue d'ensemble
Description
3-(2,3,4-Trimethoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C12H18O4 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of compounds similar to 3-(2,3,4-Trimethoxyphenyl)propan-1-ol, such as those containing the trimethoxyphenyl (TMP) group, has been discussed in various research studies . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .Molecular Structure Analysis
The molecular structure of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol consists of a propanol group attached to a phenyl ring that is substituted with three methoxy groups . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol can be found in various chemical databases . For instance, its molecular weight is 226.27 .Applications De Recherche Scientifique
Construction of Fluorescent Systems : Horita et al. (2007) utilized 3-(2,3,4-Trimethoxyphenyl)propan-1-ol in constructing a fluorescent donor-acceptor system for producing dihydrofuran derivatives. This application is significant in organic synthesis and could be useful in the development of new fluorescent materials (Horita, Tsurugi, Funayama, Satoh, & Miura, 2007).
Beta-Adrenoreceptor Blocking Properties : Tucker and Coope (1978) investigated 3-(2,3,4-Trimethoxyphenyl)propan-1-ol for its beta-adrenoreceptor blocking properties and selectivity of action for the cardiac beta1 receptor. This research contributes to the field of cardiovascular pharmacology, suggesting potential therapeutic applications (Tucker & Coope, 1978).
Optical Purity for Research Applications : Clark‐Lewis and Ramsay (1965) noted that 3-(2,3,4-Trimethoxyphenyl)propan-2-ol is close to optical purity, making it suitable for use in various scientific research applications, particularly in stereochemical studies (Clark‐Lewis & Ramsay, 1965).
Light-Induced Transformation : Lander and Schreier (1991) demonstrated that light-induced transformation of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol leads to the formation of various compounds, including oxidation products and addition products. This research is significant in understanding the photochemical behavior of this compound (Lander & Schreier, 1991).
Antimicrobial and Antioxidant Activities : Čižmáriková et al. (2020) synthesized compounds related to 3-(2,3,4-Trimethoxyphenyl)propan-1-ol and evaluated their antimicrobial and antioxidant activities. Although their activity levels were lower compared to some beta blockers, this research highlights the potential of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol derivatives in biomedical applications (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Application in Nonlinear Optical Properties : Satheeshchandra et al. (2020) investigated the third-order nonlinear optical properties of a furan-based organic crystal, which may include derivatives of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol. This study suggests potential applications in the field of photonics and optoelectronics (Satheeshchandra, Namratha, Haleshappa, Jayarama, Shetty, & Pinto, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2,3,4-trimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-14-10-7-6-9(5-4-8-13)11(15-2)12(10)16-3/h6-7,13H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJIPXOAKYNFFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCCO)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472883 | |
| Record name | Benzenepropanol,2,3,4-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3,4-Trimethoxyphenyl)propan-1-ol | |
CAS RN |
106800-17-3 | |
| Record name | Benzenepropanol,2,3,4-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




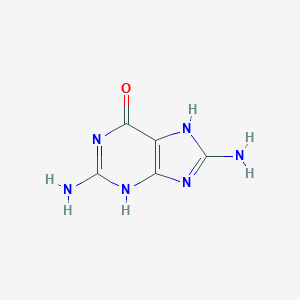
![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)
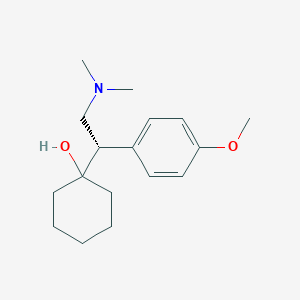
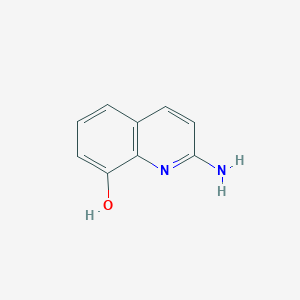
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)
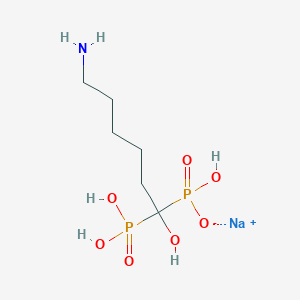
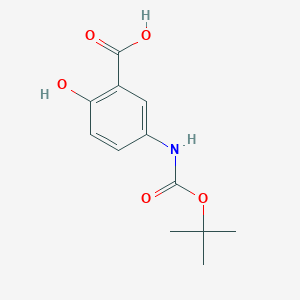
![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)
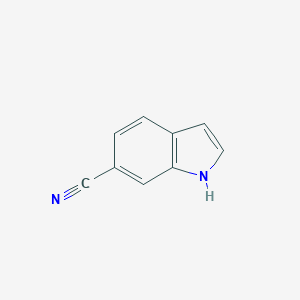
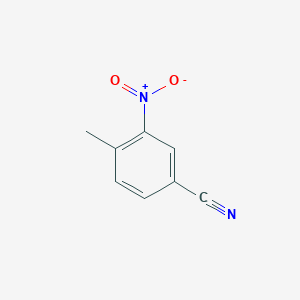
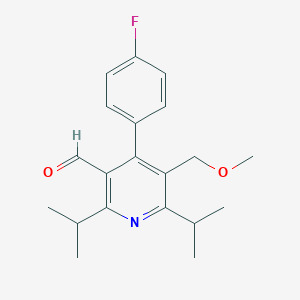
![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
